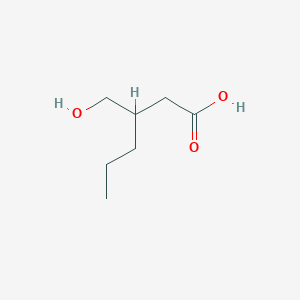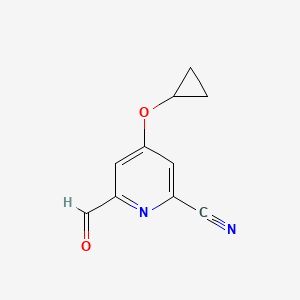![molecular formula C14H10F6N2O2 B14803592 Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydrazine groups attached to phenyl rings substituted with trifluoromethoxy groups, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with appropriate reagents under controlled conditions. One common method involves the use of hydrazine hydrate as a starting material, which reacts with 4-(trifluoromethoxy)benzaldehyde in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce simpler hydrazine derivatives. Substitution reactions can lead to a variety of functionalized phenylhydrazine compounds .
科学的研究の応用
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism by which Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s ability to penetrate biological membranes and interact with specific proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant potential for therapeutic applications .
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: A related compound with similar structural features but lacking the bis-hydrazine linkage.
4-(Trifluoromethyl)phenylhydrazine: Another similar compound with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- is unique due to its bis-hydrazine structure, which imparts distinct chemical and physical properties. The presence of two hydrazine groups allows for more complex interactions and reactions compared to its simpler analogs. Additionally, the trifluoromethoxy groups enhance its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C14H10F6N2O2 |
|---|---|
分子量 |
352.23 g/mol |
IUPAC名 |
1,2-bis[4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)23-11-5-1-9(2-6-11)21-22-10-3-7-12(8-4-10)24-14(18,19)20/h1-8,21-22H |
InChIキー |
JZIDEKGRUBWABX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NNC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


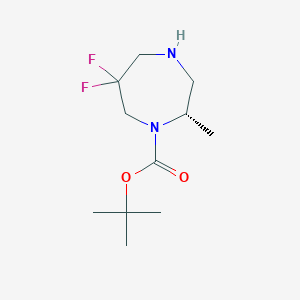
![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)

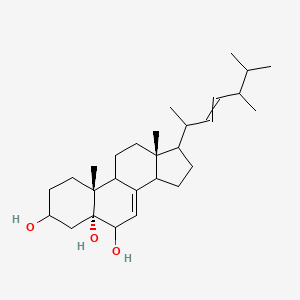
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
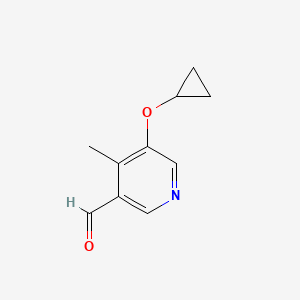
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
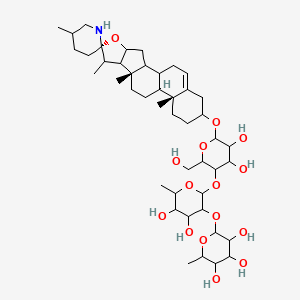
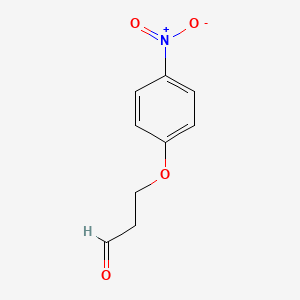
![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
